molecular formula C11H13NO4 B3388545 2-(2-Phenoxyacetamido)propanoic acid CAS No. 879123-84-9

2-(2-Phenoxyacetamido)propanoic acid

Cat. No. B3388545
M. Wt: 223.22 g/mol
InChI Key: GKMBJDLBNSHJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenoxyacetamido)propanoic acid, also known as Phenoxybenzamine, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder with a molecular weight of 303.4 g/mol and a melting point of 146-148°C. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Exposure Assessment in Agricultural Settings

Research has explored the exposure of farm workers to various phenoxy acid herbicides, including compounds similar to 2-(2-Phenoxyacetamido)propanoic acid. These studies involve the urinalysis of parent chemicals and their metabolites to evaluate worker exposure in agricultural settings. The percutaneous absorption and inhaled doses of these compounds are key factors in understanding their occupational health implications (Manninen et al., 1986).

Herbal Medicine and Anti-inflammatory Properties

Investigations into the properties of novel phenolic compounds, structurally similar to 2-(2-Phenoxyacetamido)propanoic acid, have led to the discovery of anti-inflammatory activities. These studies, particularly focusing on compounds isolated from herbal sources like Eucommia ulmoides Oliv., contribute to understanding the potential medicinal applications of these chemical structures (Ren et al., 2021).

Sustainable Material Science Applications

Research into phloretic acid, which shares similarities with 2-(2-Phenoxyacetamido)propanoic acid, has explored its use in enhancing the reactivity of molecules for the creation of polybenzoxazine, a type of thermosetting resin. This area of study highlights the potential of using naturally occurring phenolic compounds in developing sustainable materials for various industrial applications (Trejo-Machin et al., 2017).

Anti-Aging Skin Care Applications

Phloretic acid, structurally related to 2-(2-Phenoxyacetamido)propanoic acid, has been studied for its application in anti-aging skin care products. The biological properties of such compounds make them suitable for formulations aimed at reducing skin wrinkles and promoting skin health (Wawrzyniak et al., 2016).

Environmental Monitoring and Analysis

Studies have been conducted on the detection of phenoxy herbicides, including those structurally related to 2-(2-Phenoxyacetamido)propanoic acid, in environmental samples like water. These investigations are crucial for monitoring environmental pollution and understanding the ecological impact of herbicide use (Nuhu et al., 2012).

Antimicrobial Applications

Chiral derivatives of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid, which are structurally related to 2-(2-Phenoxyacetamido)propanoic acid, have shown promising antibacterial activities. This research is particularly focused on the synthesis of these compounds and their in vitro activities against various bacteria, contributing to the field of antimicrobial drug development (Zhang et al., 2011).

Antibiotic Analogs and Synthesis

The synthesis of compounds structurally related to 2-(2-Phenoxyacetamido)propanoic acid has been explored in the context of β-lactam antibiotics. These studies delve into the chemical processes involved in creating new antibiotic compounds, which is critical in the ongoing battle against bacterial resistance (Doyle et al., 1977).

Molecular Docking Studies in Antimicrobial Research

Research involving molecular docking studies of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives, closely related to 2-(2-Phenoxyacetamido)propanoic acid, has been conducted to understand their effectiveness against various pathogens. This area of study is significant for the development of new antimicrobial agents (Nirmalan et al., 2016).

Herbicide Research and Environmental Impact

Studies on the adsorption and degradation of phenoxyalkanoic acid herbicides, similar in structure to 2-(2-Phenoxyacetamido)propanoic acid, have been conducted to assess their environmental impact. This research is vital for understanding the potential risks of herbicide contamination in soil and water systems (Paszko et al., 2016).

properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMBJDLBNSHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxyacetamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Zhou, J Zhao, Q Hu, G Lin, J Zhang, A Xia… - Bioorganic & Medicinal …, 2023 - Elsevier
GPR34 is a rhodopsin-like class G protein-coupled receptor (GPCR) that is involved in the development and progression of several diseases. Despite its importance, effective targeting …
Number of citations: 3 www.sciencedirect.com
A Sliwa, G Dive… - Chemistry–An Asian …, 2012 - Wiley Online Library
As potential inhibitors of penicillin‐binding proteins (PBPs), we focused our research on the synthesis of non‐traditional 1,3‐bridged β‐lactams embedded into macrocycles. We …
Number of citations: 14 onlinelibrary.wiley.com
M Garcia, L Hoffer, R Leblanc, F Benmansour… - European Journal of …, 2021 - Elsevier
Syntenin stimulates exosome production and its expression is upregulated in many cancers and implicated in the spread of metastatic tumor. These effects are supported by syntenin …
Number of citations: 5 www.sciencedirect.com

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